4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate

Catalog No.
S11280533
CAS No.
M.F
C29H22N2O8
M. Wt
526.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl...

Product Name

4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate

IUPAC Name

[4-[2-[4-(3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-nitrobenzoate

Molecular Formula

C29H22N2O8

Molecular Weight

526.5 g/mol

InChI

InChI=1S/C29H22N2O8/c1-29(2,21-9-13-25(14-10-21)38-27(32)19-5-3-7-23(17-19)30(34)35)22-11-15-26(16-12-22)39-28(33)20-6-4-8-24(18-20)31(36)37/h3-18H,1-2H3

InChI Key

RCMIXEARTXBUHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate is an organic compound characterized by a complex structure that includes multiple functional groups. Its molecular formula is C29H22N2O8C_{29}H_{22}N_{2}O_{8}, and it possesses a molecular weight of approximately 514.49 g/mol. This compound features a phenyl group, nitro groups, and ester linkages, contributing to its unique chemical properties and potential biological activities.

  • Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride in hydrochloric acid. This transformation may enhance the compound's biological activity by altering its interaction with biological targets.
  • Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding corresponding carboxylic acids and phenols. This reaction is significant for understanding the compound's stability and reactivity in biological systems.
  • Oxidation: Although less common due to the stability of the aromatic system, the phenyl rings can undergo oxidation reactions, potentially leading to the formation of reactive intermediates.

Research into the biological activity of 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate indicates potential applications in medicinal chemistry. The compound has shown promise as an inhibitor of specific enzymes and proteins, particularly those involved in oxidative stress and inflammatory pathways. Its ability to form stable complexes with biological molecules suggests that it may have therapeutic potential in treating diseases associated with these mechanisms.

The synthesis of this compound typically involves a multi-step process:

  • Esterification: The initial step often includes the esterification of 3-nitrobenzoic acid with appropriate alcohols or phenols, facilitated by dehydrating agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine.
  • Methylation: The introduction of the methyl group at specific positions can be achieved through methylation reactions using methyl iodide or similar reagents.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted materials.

4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate has several applications:

  • Medicinal Chemistry: It is being investigated for its potential as a drug candidate targeting oxidative stress-related diseases.
  • Organic Synthesis: The compound serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Material Science: Its unique chemical properties make it suitable for developing advanced materials, including polymers and coatings.

Studies on the interactions of this compound with various biological targets are crucial for elucidating its mechanism of action. The nitro groups can be reduced to form reactive intermediates that covalently modify proteins or enzymes, leading to altered activity. Additionally, hydrolysis of ester linkages may release active compounds that further interact with cellular targets, enhancing its biological effects.

Several compounds share structural similarities with 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate. Key comparisons include:

Compound NameStructural FeaturesUnique Properties
4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 4-nitrobenzoateContains nitro groups and ester linkagesDual nitro groups enhance reactivity
4-(1-Methyl-1-{4-[(3-chlorobenzoyl)oxy]phenyl}ethyl)phenyl 3-chlorobenzoateChlorine substitution instead of nitroDifferent reactivity due to chlorine
4-(1-Methyl-1-{4-[(3-hydroxybenzoyl)oxy]phenyl}ethyl)phenyl 3-hydroxybenzoateHydroxyl groups replace nitroIncreased hydrogen bonding potential

These comparisons highlight the unique aspects of 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate, particularly its dual nitro functionalities which significantly influence its chemical behavior and potential applications in research and industry.

XLogP3

7.2

Hydrogen Bond Acceptor Count

8

Exact Mass

526.13761566 g/mol

Monoisotopic Mass

526.13761566 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-08-09

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